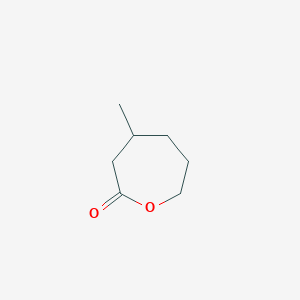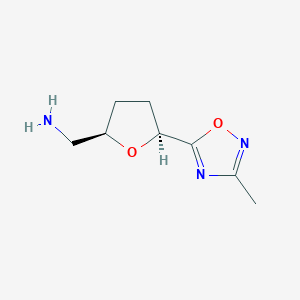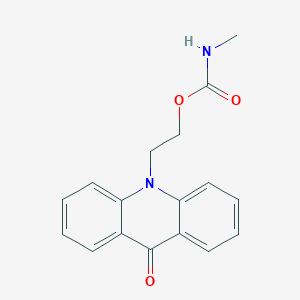![molecular formula C16H14N4O4S B12935568 N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 63776-59-0](/img/structure/B12935568.png)
N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a sulfonamide group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.
Introduction of the sulfonamide group: The oxadiazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the acetamide group: Finally, the sulfonamide derivative is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
作用机制
The mechanism of action of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring and the aromatic systems, affecting its performance in electronic devices.
相似化合物的比较
Similar Compounds
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is structurally similar but contains a benzoyl urea group instead of the sulfonamide and acetamide groups.
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: This compound features a diphenylphosphinic amide group, offering different electronic properties.
Uniqueness
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonamide and acetamide groups, along with the oxadiazole ring, provides a versatile scaffold for further functionalization and application in various fields.
属性
CAS 编号 |
63776-59-0 |
|---|---|
分子式 |
C16H14N4O4S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,21)(H,19,20) |
InChI 键 |
GUQIGCAFRIDOQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
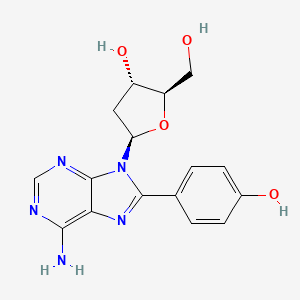
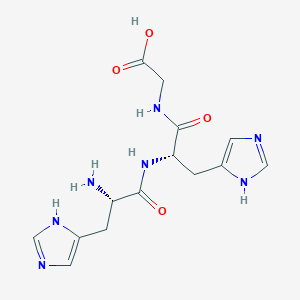

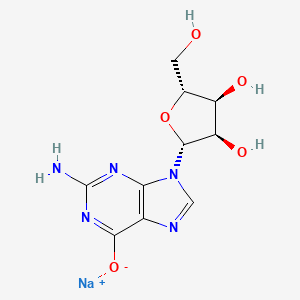

![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)



